molecular formula C6H4BrFN2O2 B129579 4-Bromo-5-fluoro-2-nitroaniline CAS No. 153505-36-3

4-Bromo-5-fluoro-2-nitroaniline

Cat. No.: B129579
CAS No.: 153505-36-3
M. Wt: 235.01 g/mol
InChI Key: UBANSCIKTQSEOQ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitroaniline typically involves multi-step reactions. One common method includes the nitration of 4-bromo-2-fluoroaniline, followed by the reduction of the nitro group to an amine. The reaction conditions often involve the use of reagents such as iron and ammonium chloride in ethanol and water, with the mixture being stirred at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Bromo-5-fluoro-2-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-fluoro-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors, affecting biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-nitroaniline
  • 5-Bromo-4-fluoro-2-nitroaniline
  • 2-Bromo-5-fluoroaniline

Comparison: 4-Bromo-5-fluoro-2-nitroaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-bromo-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBANSCIKTQSEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619974
Record name 4-Bromo-5-fluoro-2-nitroaniline
Source EPA DSSTox
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Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153505-36-3
Record name 4-Bromo-5-fluoro-2-nitrobenzenamine
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Record name 4-Bromo-5-fluoro-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-fluoro-2-nitroaniline
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Synthesis routes and methods I

Procedure details

4-Bromo-3-fluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 3-fluoro-6-nitroaniline (500 mg, 3.2 mmol) in dry DMF (15 mL) under N2 was added dropwise a solution of N-bromosuccinimide (626 mg, 3.2 mmol) in dry DMF. The reaction was allowed to stir 48 h. The solution was then poured into 100 mL H2O. The cloudy yellow suspension which formed was then extracted with 4×25 mL of methylene chloride. The combined organic extracts were washed with 4×25 mL of H2O and 25 mL sat'd NaCl solution. The organic phase was dried (MgSO4) and the drying agent removed by vacuum filtration. The solvent was rotary evaporated to yield a yellow orange oil which crystallized on standing. 1H NMR showed this solid to be a mixture of mono- and dibrominated products in a 3.8:1 ratio. The mixture was separated by flash chromatography (2:1 hexanes:ethyl acetate) to yield 324 mg of a yellow solid (43%). 1H NMR (CDCl3) δ 6.19(br s, 2H, NH2); 6.58(d, 1H, JHF =9.6, ArH); 8.39(d, 1H, JHF =6.9, ArH).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-nitroaniline (1.5 g, 9.61 mmol) and NBS (1.7 g, 9.55 mmol) in HOAc (75 mL) was heated at reflux for 90 min. The reaction mixture was then poured into ice water (300 mL) and stirred for 10 min. A bright yellow precipitate was collected by filtration and dried in vacuo overnight to afford 1.57 g (76%) of 4-bromo-5-fluoro-2-nitroaniline (96): MS (ESI) m/z=235 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To N-(4-bromo-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide (3.5 g, 10.5 mmol) was added CH3OH (30 mL) followed by 1.0 M K2CO3 (10.5 mL, 10.5 mmol), and the solution was stirred for 30 minutes (Charifson, P. S.; et al. J. Med. Chem. 2008, 51, 5243-5263). The solution was diluted with H2O and stirred for 1 hour. The resulting orange solid was collected by filtration and dried in a vacuum oven to give the title compound (2.1 g, 8.8 mmol, 84%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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